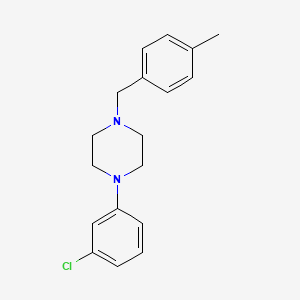
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based drugs and is currently being investigated for its potential to treat a variety of diseases.
Mécanisme D'action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinases AKT and ERK, which are known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to inhibit the growth and invasion of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its potency and specificity. It has been shown to have potent anti-cancer and anti-inflammatory effects at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine is its relatively complex synthesis process, which may limit its widespread use in the laboratory setting.
Orientations Futures
There are several future directions for research on 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine. One area of interest is the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine and to identify potential biomarkers that can be used to predict patient response to this drug. Finally, more research is needed to determine the safety and efficacy of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine in clinical trials, with the ultimate goal of developing this compound into a viable therapeutic agent for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,4-difluorobenzoyl chloride, which is then reacted with 4-fluoroaniline to form the intermediate product. The final step involves the reaction of the intermediate product with piperidine to yield 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine.
Applications De Recherche Scientifique
The potential therapeutic applications of 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine are vast and varied. Scientific research has shown that this compound has potent anti-inflammatory and anti-cancer properties. It has been studied extensively for its potential to treat various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. Additionally, 1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-13-4-6-14(7-5-13)22-15-2-1-9-23(11-15)18(24)12-3-8-16(20)17(21)10-12/h3-8,10,15,22H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMFMVYOLLSLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6137907.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6137909.png)
![4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile](/img/structure/B6137918.png)
![2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B6137925.png)
![1-[2-[(benzylthio)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B6137934.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![3-(2-fluorophenyl)-5-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6137951.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)